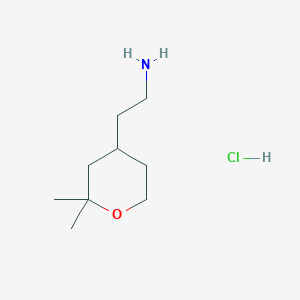
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group attached to the thiadiazole ring, along with a methylhydrazine carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate to form the intermediate, which is then cyclized to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-furamide
Uniqueness
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group and methylhydrazine carboxamide moiety differentiate it from other thiadiazole derivatives, making it a valuable compound for various research applications.
Propiedades
Número CAS |
57773-97-4 |
|---|---|
Fórmula molecular |
C10H17N5OS |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
1-amino-3-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylurea |
InChI |
InChI=1S/C10H17N5OS/c1-15(11)10(16)12-9-14-13-8(17-9)7-5-3-2-4-6-7/h7H,2-6,11H2,1H3,(H,12,14,16) |
Clave InChI |
ILPNYYBTEBSYSH-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1=NN=C(S1)C2CCCCC2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B8660679.png)
![7-Hydroxythieno[3,2,b]pyridine-5-carboxylic acid](/img/structure/B8660681.png)



![5,6-difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B8660706.png)

![3-Acetyl-6-methoxy-benzo[b]thiophene](/img/structure/B8660716.png)





